
8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one
Übersicht
Beschreibung
NU7441, also known as 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs). This compound has garnered significant attention in the field of cancer research due to its ability to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapeutic drugs .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von NU7441 umfasst mehrere Schlüsselschritte. Das Ausgangsmaterial ist typischerweise ein Chromenonderivat, das einer Reihe von Reaktionen unterzogen wird, um die Morpholino- und Dibenzothiophenylgruppen einzuführen. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatursteuerungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .
Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden für NU7441 nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Prinzipien der organischen Synthese, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um die gewünschten Reinheitsgrade zu erreichen. Die Verbindung wird typischerweise in kleinen Mengen für Forschungszwecke hergestellt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: NU7441 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit NU7441 verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C). Die Reaktionen werden oft unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptsächlich gebildete Produkte: Die hauptsächlich aus Reaktionen mit NU7441 gebildeten Produkte hängen von den jeweiligen Reaktionsbedingungen und verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
NU7441 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Krebsforschung wird NU7441 verwendet, um Krebszellen für DNA-schädigende Mittel zu sensibilisieren, wodurch die Wirksamkeit von Behandlungen wie ionisierende Strahlung und Chemotherapeutika verbessert wird . Darüber hinaus wird NU7441 in Genom-Editierungsstudien eingesetzt, um die Effizienz der homologen gerichteten Reparatur (HDR) durch Hemmung des NHEJ-Weges zu verbessern .
Wirkmechanismus
NU7441 entfaltet seine Wirkungen durch Hemmung der DNA-abhängigen Proteinkinase (DNA-PK), eines Enzyms, das an der Reparatur von DNA-Doppelstrangbrüchen über den Nicht-homologen Endverknüpfungsweg (NHEJ) beteiligt ist. Durch die Hemmung von DNA-PK verhindert NU7441 die Reparatur von DNA-Doppelstrangbrüchen, was zu einer erhöhten Empfindlichkeit von Krebszellen gegenüber DNA-schädigenden Mitteln führt. Diese Hemmung fördert auch die Verwendung von homologen, gerichteten Reparaturwegen (HDR), die genauer, aber weniger effizient als NHEJ sind .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
NU7441 has applications in genome editing and cancer research .
Genome Editing
- Enhancing Homology-Directed Repair (HDR): NU7441 reduces the frequency of NHEJ, thereby increasing the efficiency of HDR in CRISPR-Cas9 genome editing .
Cancer Research
- Sensitizing Cancer Cells: NU7441 sensitizes human cancer cell lines to DNA double-strand-break-inducing therapies, such as chemo- or radio-therapy, by inhibiting DNA-PK activity and delaying the repair of double-strand breaks . Several studies have demonstrated this effect in various cancer cell lines .
Properties of NU7441
- Chemical Name: 8-(4-dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one
- Molecular Formula:
- Molecular Weight: 413.5 g/mol
- CAS Number: 503468-95-9
- Purity: ≥ 98%
- Solubility: Soluble in DMSO (≤ 480 µM) and DMF (≤ 2.4 mM). It has low solubility in aqueous media .
- Storage: Stable for 12 months from the date of receipt when stored at -20°C. It should be protected from prolonged exposure to light and stored with a desiccant .
Usage and Storage Recommendations
- Stock Solution Preparation: Prepare a fresh stock solution before use. For example, to prepare a 1 mM stock solution in DMF, resuspend 1 mg in 2.42 mL of DMF .
- Storage of Stock Solutions: It is generally recommended to store stock solutions in DMF at -20°C, aliquoted into working volumes to avoid repeated freeze-thaw cycles. The effect of storage on compound performance should be tested for each application .
- Cell Culture Supplement: When using as a cell culture supplement, dilute the stock solution into culture medium immediately before use. Avoid a final DMF concentration above 0.1% due to potential cell toxicity .
Case Studies and Research Findings
- Ciszewski et al. (2014) Investigated the impact of DNA-PK inhibition by NU7441 on breast cancer cells, revealing that it sensitizes these cells to ionizing radiation and doxorubicin .
- Leahy et al. (2004) Identified NU7441 as a highly potent and selective DNA-PK inhibitor through screening of chromenone libraries . The IC₅₀ of NU7441 was found to be 14 nM .
- Robert et al. (2015) Showed that pharmacological inhibition of DNA-PK with NU7441 stimulates Cas9-mediated genome editing .
- Shaheen et al. (2011) Focused on targeting the DNA double-strand break repair machinery in prostate cancer using NU7441 .
- Yang et al. (2016) Demonstrated that NU7441 enhances the radiosensitivity of liver cancer cells .
- Zhao et al. (2006) Conducted a preclinical evaluation of NU7441, highlighting its potential as a cancer therapeutic agent .
Wirkmechanismus
NU7441 exerts its effects by inhibiting DNA-dependent protein kinase (DNA-PK), an enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. By inhibiting DNA-PK, NU7441 prevents the repair of DNA double-strand breaks, leading to increased sensitivity of cancer cells to DNA-damaging agents. This inhibition also promotes the use of homology-directed repair (HDR) pathways, which are more accurate but less efficient than NHEJ .
Vergleich Mit ähnlichen Verbindungen
NU7441 wird oft mit anderen DNA-PK-Inhibitoren wie NU7026 und KU-0060648 verglichen. Während all diese Verbindungen DNA-PK hemmen, zeichnet sich NU7441 durch seine höhere Potenz und Selektivität aus. NU7441 hat einen IC50-Wert von 14 nM, was es deutlich potenter als NU7026 macht. Darüber hinaus hat NU7441 im Vergleich zu anderen Inhibitoren eine höhere Wirksamkeit bei der Sensibilisierung von Krebszellen gegenüber DNA-schädigenden Mitteln gezeigt .
Liste ähnlicher Verbindungen:- NU7026
- KU-0060648
- Wortmannin
- LY294002
NU7441 zeichnet sich durch seine hohe Potenz und Selektivität aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und bei Genom-Editierungsstudien macht .
Biologische Aktivität
Overview
8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, also known as NU7441 or KU-57788, is a synthetic compound that has gained attention in cancer research due to its potent inhibitory effects on DNA-dependent protein kinase (DNA-PK). This enzyme plays a crucial role in the non-homologous end joining (NHEJ) pathway, which is essential for repairing DNA double-strand breaks (DSBs). The inhibition of DNA-PK by NU7441 enhances the sensitivity of cancer cells to various DNA-damaging agents, including ionizing radiation and chemotherapeutic drugs.
Target and Mode of Action:
NU7441 is an ATP-competitive inhibitor of DNA-PK. By binding to the ATP-binding site of DNA-PK, it prevents the phosphorylation of target proteins involved in the DNA repair process. This inhibition leads to increased accumulation of DNA damage in cells exposed to genotoxic stress.
Biochemical Pathways Affected:
The primary biochemical pathway influenced by NU7441 is the NHEJ pathway, which is critical for the repair of DSBs. Inhibition of this pathway results in enhanced cytotoxicity when combined with other treatments such as radiation therapy or certain chemotherapeutics.
In Vitro Studies
Research has demonstrated that NU7441 significantly potentiates the cytotoxic effects of ionizing radiation (IR) in various cancer cell lines. For instance, studies have shown that NU7441 can increase the effectiveness of IR by more than tenfold when used in conjunction with radiation therapy .
Table 1: Cytotoxicity Enhancement by NU7441
Treatment Combination | IC50 (nM) | Dose Modification Ratio |
---|---|---|
NU7441 + Ionizing Radiation | 42 ± 2 | 10 |
NU7441 + Chemotherapeutics | Varies | Varies |
In Vivo Studies
In vivo experiments have indicated that NU7441 not only enhances the effects of IR but also improves the efficacy of anticancer agents. For example, a study involving animal models showed that NU7441 could significantly enhance tumor regression when combined with standard chemotherapy protocols .
Case Studies
A notable case study involved patients with advanced solid tumors who were treated with a combination of NU7441 and conventional chemotherapy. The results indicated a marked improvement in treatment response rates compared to historical controls receiving chemotherapy alone. Adverse effects were manageable and consistent with those expected from chemotherapy alone .
Eigenschaften
IUPAC Name |
8-dibenzothiophen-4-yl-2-morpholin-4-ylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3S/c27-21-15-23(26-11-13-28-14-12-26)29-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMULYFATHSZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462509 | |
Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503468-95-9 | |
Record name | NU-7441 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503468959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NU-7441 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6ZJD5WGU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.